2-Ethylhexyl cinnamate

Description

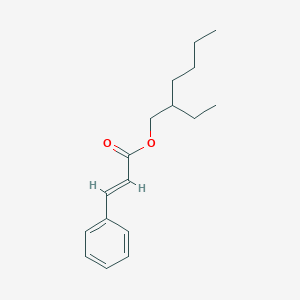

2-Ethylhexyl cinnamate (CAS: 16397-78-7; molecular formula: C₁₇H₂₄O₂) is an ester derived from cinnamic acid and 2-ethylhexanol. It is structurally characterized by a cinnamate backbone (a phenyl group attached to an acrylate moiety) esterified with a branched 2-ethylhexyl chain. This compound is widely utilized in cosmetics and sunscreens due to its UV-absorbing properties, particularly in the UVB range (290–320 nm). Its lipophilic nature (logPow ~5.8, estimated) enhances compatibility with oil-based formulations .

Propriétés

IUPAC Name |

2-ethylhexyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGLXKNITVPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936893 | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-78-7 | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cinnamate can be synthesized through various methods. One common method involves the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction can be catalyzed by acids such as p-toluenesulfonic acid. The reaction typically occurs at elevated temperatures, around 150°C, and can achieve yields of up to 93% in 6 hours .

Another method involves the Claisen condensation of anisaldehyde with alkyl acetates, followed by transesterification with 2-ethylhexanol . This method requires careful control of reaction conditions to avoid hydrolysis of the starting materials and products.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of enzymatic catalysis, such as lipase-mediated esterification, has also been explored as a green and economical alternative to traditional chemical methods .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylhexyl cinnamate undergoes various chemical reactions, including:

Photoisomerization: Exposure to UV light can cause the compound to undergo photoisomerization, changing its molecular structure.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (NaOCl) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Photoisomerization: UV light exposure is the primary condition for this reaction.

Major Products:

Oxidation Products: Various chlorinated derivatives and other oxidized forms.

Photoisomerization Products: Isomers with altered molecular structures.

Applications De Recherche Scientifique

2.1. Sunscreen Formulations

EHMC is predominantly used in sunscreens, where it serves as a UV-absorbing agent. Studies have shown that formulations containing EHMC can provide significant protection against UV radiation. For instance, a study indicated that a sunscreen formulation with 10% EHMC demonstrated effective absorption rates and minimal skin penetration, indicating its safety for topical use .

2.2. Biological Evaluation

Research has focused on the biological effects of EHMC when applied topically. A study involving healthy volunteers found that less than 0.5% of the applied dose was absorbed through the skin after 24 hours, suggesting low systemic exposure . Additionally, toxicity studies have indicated no significant embryotoxicity or teratogenic effects at tested doses .

2.3. Synthesis and Chemical Properties

The synthesis of EHMC involves transesterification reactions, which can yield high purity and conversion rates. For example, using p-toluenesulfonic acid as a catalyst at elevated temperatures resulted in yields exceeding 90% . The physicochemical properties of EHMC indicate that it is a medium-volatility compound with a boiling point greater than 184 °C, which contributes to its stability in formulations .

3.1. Dermal Absorption Studies

A comprehensive study assessed the dermal absorption of radiolabeled EHMC in various formulations. The results showed that after 24 hours of application, the absorption was minimal (0.28% ± 0.17% of the applied dose), reinforcing the compound's safety profile for topical applications .

| Study | Formulation | Absorption Rate (%) | Duration |

|---|---|---|---|

| Study A | Sunscreen with 10% EHMC | 0.28 ± 0.17 | 24 hours |

| Study B | Carbitol solvent | 44.3 (1%), 35.6 (3%), 22.7 (10%) | 24 hours |

3.2. Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety of EHMC during gestation periods in animal models. Results indicated no significant adverse effects on maternal health or fetal development at specified dosages, supporting its use in consumer products .

Mécanisme D'action

2-Ethylhexyl cinnamate exerts its effects primarily through the absorption of UVB radiation. The compound contains chromophore groups, such as C=C and C=O, which have loosely held electrons that are excited by UV radiation. This absorption increases the electron energy level to an excited state, thereby preventing the UV radiation from penetrating the skin .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2-Ethylhexyl 4-Methoxycinnamate (Octinoxate)

- CAS : 5466-77-3

- Molecular Formula : C₁₈H₂₆O₃

- Key Differences: Contains a methoxy (-OCH₃) group at the para position of the phenyl ring, enhancing UVB absorption efficiency (λmax ~310 nm) . Applications: Dominant UVB filter in sunscreens (e.g., Octinoxate, Parsol MCX), with a maximum permitted concentration of 10% in Japan . Synthesized via Knoevenagel condensation (83.7% yield) and transesterification (92.3% yield) .

2-Ethylhexyl Salicylate

- CAS: Not explicitly provided in evidence.

- Molecular Formula : C₁₅H₂₂O₃

- Key Differences :

Eugenyl Cinnamate and Thymyl Cinnamate

- Key Differences: Derived from phenolic compounds (eugenol and thymol), these exhibit biological activity, such as inducing autophagolysosome formation in parasites, unlike 2-ethylhexyl cinnamate . Primarily researched for antiparasitic applications rather than UV protection.

Comparative Data Table

Regulatory and Environmental Considerations

- Octinoxate: Classified as non-hazardous under GHS but scrutinized for environmental persistence due to high logPow .

- This compound: Limited regulatory data available; primarily assessed for cosmetic safety.

Activité Biologique

2-Ethylhexyl cinnamate (EHMC) is an ester derivative of cinnamic acid, recognized for its diverse biological activities, particularly in dermatological applications and as a potential antimicrobial agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including transesterification of ethyl 4-methoxy cinnamate with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst. This method has shown high yields, with a recent study reporting up to 93% conversion efficiency under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of EHMC and related compounds. For instance, ethyl cinnamate, a structural analog, demonstrated significant antifungal activity against various strains of Candida and Aspergillus, with minimum inhibitory concentrations (MIC) ranging from 626.62 µM to 789.19 µM . The mechanism of action involves disruption of the fungal cell membrane and interaction with ergosterol, leading to cell death.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Butyl cinnamate | 626.62 | Antifungal |

| Ethyl cinnamate | 726.36 | Antifungal |

| Methyl cinnamate | 789.19 | Antifungal |

| 4-Isopropylbenzylcinnamide | 458.15 | Antibacterial |

Dermal Absorption and Toxicity

EHMC exhibits low dermal absorption rates, remaining primarily on the skin surface after application. Studies indicate that only about 1-2% of the applied dose penetrates into systemic circulation . In animal studies, EHMC was not found to be a sensitizer and demonstrated low acute toxicity with no mortalities observed at high doses (up to 1000 mg/kg bw/day) .

Hormonal Activity

Research has also investigated the endocrine-disrupting potential of EHMC. In vitro studies showed that EHMC could influence estrogen receptor activity, suggesting possible implications for reproductive health . However, these effects were considered biologically insignificant in the context of typical exposure levels.

The biological activity of EHMC can be attributed to its lipophilic nature, which enables it to interact effectively with cellular membranes. The hydrolysis of EHMC in human plasma results in the formation of 4-methoxycinnamic acid and 2-ethylhexanol, both of which may contribute to its biological effects . The half-life of EHMC in vitro is approximately 10 hours, indicating a slow release and prolonged action within biological systems .

Case Studies

- Antimicrobial Efficacy : A study on various cinnamate derivatives found that EHMC exhibited promising antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a natural preservative in cosmetic formulations .

- Dermal Application Studies : Clinical trials assessing the dermal application of EHMC in creams showed minimal systemic absorption and no significant increase in plasma levels post-application, reinforcing its safety profile for topical use .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Ethylhexyl cinnamate in laboratory settings?

- Methodology : Transition metal-catalyzed coupling reactions (e.g., using palladium catalysts) enable efficient synthesis. For example, iodobenzene and 2-ethylhexyl acrylate react under mild conditions (room temperature, 5 hours) to yield this compound with 99% efficiency, as confirmed by H NMR analysis .

- Alternative Route : Esterification of 4-methoxybenzaldehyde derivatives with 2-ethylhexanol under acid catalysis is also documented .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

| Property | Value | Method/Reference |

|---|---|---|

| logPow (octanol-water) | 5.8–6.1 | Computational modeling |

| Water Solubility | 0.2 mg/L (20°C) | OECD 105 Guideline |

| Boiling Point | 382°C | Experimental measurement |

- Analytical Tools : Use HPLC for purity assessment and differential scanning calorimetry (DSC) to determine melting points .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280–310 nm) is optimal for separating cinnamate esters from biological or environmental samples .

- Advanced Spectroscopy : GC-MS provides structural confirmation via fragmentation patterns, especially in phytochemical extracts .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies for this compound?

- Study Design :

- Data Interpretation : Use ANOVA to compare dose-response trends and benchmark dose modeling (BMD) for risk assessment .

Q. What strategies are effective in resolving contradictory data on the environmental persistence of this compound?

- Contradiction : High logPow (5.8–6.1) suggests bioaccumulation potential , but field studies may show rapid degradation.

- Resolution : Conduct microcosm experiments with isotopic labeling (C-tracers) to track biodegradation pathways. Pair with QSAR models to reconcile lab-field discrepancies .

Q. What molecular docking approaches are suitable for studying this compound's interactions with biological targets?

- Protocol :

Ligand Preparation : Optimize 3D structure using Open Babel; convert to PDBQT format.

Protein Selection : Use fungal benzoate 4-hydroxylase (PDB: 1O8A) for antifungal studies .

Docking Software : AutoDock Vina with Lamarckian GA parameters (energy range = 4, exhaustiveness = 8).

- Validation : Compare binding affinity with known inhibitors (e.g., cinnamic acid derivatives) and validate via in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.